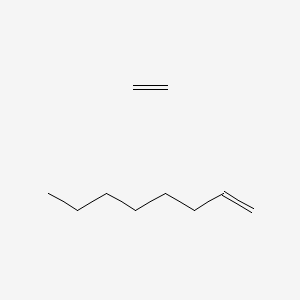

Ethene;oct-1-ene

Description

Significance and Evolution of Ethylene (B1197577)/1-Octene (B94956) Copolymer Studies in Polymer Science

The study of ethylene/1-octene copolymers holds a place of prominence in polymer science due to the remarkable versatility of these materials. By incorporating 1-octene as a comonomer with ethylene, it is possible to precisely tailor the properties of the resulting polymer, ranging from high-density plastics to elastomers. nih.gov The introduction of hexyl branches via 1-octene incorporation disrupts the crystallinity of the polyethylene (B3416737) backbone, leading to lower density, enhanced flexibility, and improved impact strength. mdpi.com This ability to control material properties has led to a wide array of applications and has fueled extensive research into the structure-property relationships of these copolymers. acs.orgresearchgate.net

Historical Development of Polymerization Technologies for Ethylene/1-Octene Copolymers

The production of ethylene/1-octene copolymers has evolved through several distinct generations of catalyst technology.

Ziegler-Natta Catalysts: The initial synthesis of ethylene/1-octene copolymers was carried out using traditional heterogeneous Ziegler-Natta catalysts. mdpi.comresearchgate.net These multi-site catalysts, typically based on titanium halides and aluminum alkyls, were effective in copolymerizing ethylene with α-olefins. libretexts.orgyoutube.com However, they generally exhibited poor comonomer incorporation and produced copolymers with broad molecular weight and chemical composition distributions, limiting the attainable properties. nih.govresearchgate.net

Metallocene Catalysts: The 1990s saw the rise of single-site metallocene catalysts, which marked a significant leap forward in polymerization technology. mdpi.comd-nb.info These catalysts, such as zirconocene and titanocene complexes activated by methylaluminoxane (B55162) (MAO), offered much greater control over the copolymerization process. researchgate.net This led to the commercial production of ethylene/1-octene copolymers with narrow molecular weight distributions and uniform comonomer incorporation, resulting in materials with superior performance characteristics. mdpi.com Dow's "Engage" products are a notable example of copolymers produced using single-site metallocene catalysts. mdpi.com

Post-Metallocene Catalysts: Further advancements led to the development of post-metallocene catalysts, which are non-metallocene, single-site catalysts. wikipedia.org These catalysts often feature bulky, chelating ligands and have demonstrated high activity and the ability to produce copolymers with unique microstructures. nih.govwikipedia.org An important development in this area is the chain shuttling polymerization technology, which allows for the synthesis of olefin block copolymers (OBCs) with alternating crystalline and amorphous segments. acs.orgacs.org

The following table provides a comparative overview of these catalyst systems:

Fundamental Research Challenges in Ethylene/1-Octene Copolymer Synthesis and Characterization

Despite significant progress, several fundamental challenges remain in the field of ethylene/1-octene copolymer research.

Synthesis: A primary challenge in synthesis is the precise control over the copolymer's microstructure, particularly the distribution of comonomer units. mdpi.com While living polymerization techniques offer a high degree of control, achieving this under industrially relevant conditions remains difficult. mcmaster.ca Another challenge is the development of catalysts that can produce ultrahigh molecular weight ethylene/1-octene copolymers with good processability. nih.govmdpi.com Furthermore, the ability to create novel copolymer architectures, such as block copolymers with well-defined segment lengths, is an ongoing area of research. acs.org

Characterization: The comprehensive characterization of ethylene/1-octene copolymers presents its own set of challenges due to their complex microstructures. researchgate.net Determining the chemical composition distribution (CCD) is crucial for understanding the material's properties, and advanced techniques like High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) and Temperature Rising Elution Fractionation (TREF) are employed for this purpose. mdpi.comuwaterloo.ca Elucidating the distribution of short-chain branches and their influence on crystallization behavior requires a combination of techniques, including Differential Scanning Calorimetry (DSC) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The relationship between molecular weight and comonomer content across the polymer chains is another complex aspect that requires sophisticated analytical methods to unravel. mdpi.com

The following table highlights key research findings from a study on ethylene/1-octene copolymerization using a Salalen titanium(IV) complex, illustrating the detailed characterization involved. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;oct-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAMQYHBJQWOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0 | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | Ethylene-1-octene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | 1-Octene, polymer with ethene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Ethylene-1-octene block copolymer | |

| Record name | Ethylene-1-octene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254730-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1-Octene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26221-73-8, 103170-38-3 | |

| Record name | 1-Octene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026221738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies and Catalysis in Ethylene/1 Octene Copolymerization

Developments in Ziegler-Natta Catalysis for Ethylene (B1197577)/1-Octene (B94956) Copolymerization

Ziegler-Natta (ZN) catalysts, particularly supported systems, have historically been employed for the copolymerization of ethylene with α-olefins, including 1-octene rsc.orgresearchgate.net. These catalysts are known for their high activity and cost-effectiveness in large-scale industrial production jku.atmdpi.com. However, traditional heterogeneous ZN systems typically exhibit a significant drawback: they possess multiple active sites, leading to a broad molecular weight distribution and, crucially, a non-uniform distribution of comonomers along the polymer chains rsc.orgjku.atmdpi.com. This heterogeneity in comonomer incorporation can result in undesirable polymer properties and processing challenges. While ZN catalysts can produce random copolymers researchgate.net, the comonomer content achieved is often limited, and achieving high levels of 1-octene incorporation with good control remains a challenge compared to single-site catalysts rsc.orgresearchgate.net.

Innovations in Single-Site Metallocene Catalysis for Ethylene/1-Octene Copolymerization

The advent of single-site metallocene catalysts marked a significant leap forward in olefin polymerization, offering unprecedented control over polymer microstructure jku.at. Activated by co-catalysts such as methylaluminoxane (B55162) (MAO), metallocenes provide a uniform catalytic environment, resulting in polymers with narrow molecular weight distributions and homogeneous comonomer incorporation rsc.orgjku.at. This uniformity translates to improved mechanical and rheological properties compared to polymers produced by ZN catalysts rsc.org.

Metallocene catalysts have demonstrated high activity and an enhanced ability to incorporate α-olefins like 1-octene into the polyethylene (B3416737) chain researchgate.netresearchgate.netacs.orgnih.govcmu.edu. The specific structure of the metallocene complex, including the nature of the cyclopentadienyl (B1206354) (Cp) or related ligands and the metal center (typically Zr or Ti), plays a crucial role in determining catalytic performance and comonomer uptake nih.govcmu.edu. For instance, the choice of comonomer chain length can influence activity, with shorter α-olefins like 1-hexene (B165129) and 1-octene generally showing decreased activity due to increased steric hindrance at the catalytic center, although longer chain olefins can sometimes enhance activity by opening the coordination site nih.gov. Metallocenes are capable of producing LLDPE with tunable properties, including high molecular weights and controlled comonomer content wikipedia.orgresearchgate.netnih.govcmu.edu.

Table 1: Representative Metallocene Catalysts for Ethylene/1-Octene Copolymerization

| Catalyst System (Example) | Activity (kg polymer/mol cat·h) | Comonomer Incorporation (mol%) | Mw ( g/mol ) | Mw/Mn | Reference |

| (nBuCp)₂ZrCl₂/MAO (homogeneous) | ~2 x 10⁷ (per bar pressure) | Up to 6.3 (1-hexene) | Not specified | Not specified | cmu.edu |

| Unspecified Metallocene/MAO | 12,531 (kg mol(Ti)⁻¹ [C₂H₄]⁻¹ h⁻¹ atm⁻¹) | Up to 7.8 (1-octene) | 1.86 x 10⁶ | 3.04–8.23 | researchgate.net |

| Metallocene/MAO (general observation) | High | High | High | Narrow | researchgate.netrsc.org |

Investigation of Binary and Multi-Catalyst Systems

The strategic combination of two or more distinct catalyst systems, often referred to as binary or multi-catalyst systems, offers a powerful avenue for precisely controlling the structure and properties of ethylene/1-octene copolymers royalsocietypublishing.orgnih.govthieme-connect.commdpi.comresearchgate.net. These approaches typically leverage catalysts with complementary characteristics, such as differing affinities for ethylene versus 1-octene or distinct polymerization mechanisms, frequently in conjunction with a chain-shuttling agent (CSA) royalsocietypublishing.orgnih.govthieme-connect.com. This synergistic combination enables the synthesis of complex polymer architectures, most notably olefin multiblock copolymers thieme-connect.com.

A prime example is the use of a dual-catalyst system comprising a half-titanocene and a bis(phenoxy-imine) zirconium catalyst, activated by MAO and a CSA. This system has been successfully employed to produce ethylene/1-octene copolymers exhibiting broad molecular weight distributions and incorporating high molecular weight block segments royalsocietypublishing.orgnih.gov. Such multi-catalyst strategies are instrumental in creating materials with unique property profiles that are unattainable with single-catalyst systems thieme-connect.com. The careful selection and relative proportioning of catalysts and chain shuttling agents allow for fine-tuning of critical polymer attributes, including molecular weight, molecular weight distribution, and the distribution of comonomer units along the polymer chain thieme-connect.com. Furthermore, variations in monomer feeding sequences within semi-continuous polymerization setups using multi-catalyst approaches can significantly influence the initial monomer concentrations, leading to copolymers with varied compositional distributions and consequently altered properties mdpi.com. Comparative studies of different catalyst systems, such as homogeneous Et(Flu)2ZrCl2/MAO versus Cp2ZrCl2/MAO, have also revealed that certain catalyst combinations can lead to the production of copolymers with enhanced molecular weights and narrower molecular weight distributions researchgate.net.

Chain Shuttling Polymerization (CSP) for Olefin Multiblock Copolymers

Chain Shuttling Polymerization (CSP) stands out as a pivotal technique for the efficient synthesis of olefin multiblock copolymers, including those derived from ethylene and 1-octene nih.govroyalsocietypublishing.orgnih.govthieme-connect.comacs.orgresearchgate.netresearchgate.net. This sophisticated polymerization methodology is predicated on the reversible transfer of growing polymer chains between two distinct catalyst active sites, facilitated by a chain shuttling agent (CSA), commonly diethylzinc (B1219324) (ZnEt2) nih.govroyalsocietypublishing.orgnih.govthieme-connect.com. This controlled chain migration mechanism enables the sequential incorporation of different monomer units or polymer blocks into a single macromolecule, thereby constructing multiblock architectures thieme-connect.com.

CSP offers a distinct advantage over traditional living polymerization methods by overcoming inherent limitations related to precise control over termination and chain transfer, thus allowing for more efficient block copolymer synthesis thieme-connect.com. The resulting ethylene/1-octene multiblock copolymers (O-MBCs) are distinguished by their nonuniform molecular architecture, featuring alternating segments or blocks with varying concentrations of 1-octene, which impart unique elastomeric properties acs.orgresearchgate.netresearchgate.net. The distribution of these block lengths and the number of blocks per chain are typically statistical, offering a pathway to materials with tunable and desirable properties acs.orgresearchgate.netresearchgate.net. For instance, employing a binary catalyst system, such as a combination of a half-titanocene and a bis(phenoxy-imine) zirconium catalyst activated by MAO and ZnEt2, has yielded ethylene/1-octene copolymers with broad molecular weight distributions (Mw/Mn up to 35.86) and high molecular weight block polymer chains royalsocietypublishing.orgnih.gov. The inclusion of ethene in CSP systems can further influence the polymerization kinetics, potentially increasing the rate and narrowing the molar mass distribution by enhancing the reversibility of chain transfer processes researchgate.netacs.orgnih.gov.

Table 3: Chain Shuttling Polymerization (CSP) for Ethylene/1-Octene Multiblock Copolymers

| Catalyst System/Type | Cocatalyst/CSA | Polymer Type | Molecular Weight Distribution (Mw/Mn) | Key Structural Feature | Citation |

|---|---|---|---|---|---|

| (Cat A + Cat B)/MAO/ZnEt2 | MAO + ZnEt2 | Ethylene/1-octene copolymer | 35.86 | Contains high molecular weight block polymer chains | royalsocietypublishing.orgnih.gov |

Co-supported Catalyst Approaches for Controlled Architectures

The immobilization of single-site catalysts onto solid supports, a strategy known as co-supported or heterogenized catalysis, represents a significant advancement in controlling polymer architecture and enhancing the practical utility of polymerization catalysts umass.eduacs.orgcapes.gov.brnih.gov. By anchoring active catalytic species, such as metallocenes or other organometallic complexes, onto inert materials like silica (B1680970) or polymeric substrates, researchers can synergistically combine the advantages of homogeneous single-site catalysts—namely high activity and precise control over molecular weight and comonomer incorporation—with the benefits of heterogeneous systems, including simplified catalyst separation and the prevention of reactor fouling umass.eduacs.orgnih.govnih.gov.

In the context of ethylene/1-octene copolymerization, supported catalysts have exhibited varied performance profiles contingent upon the nature of the support material and the specific catalyst precursor employed. For instance, supported piano-stool catalysts, including those based on CpTiCl3, have been investigated, revealing that catalyst activity and comonomer incorporation are significantly influenced by the substituents present on the cyclopentadienyl ring umass.edu. The utilization of nanometer-sized silica supports has led to notable improvements in catalytic activity, with nano-sized catalysts demonstrating activity enhancements of up to 2.6 times for homopolymerization and 1.6 times for copolymerization compared to their micro-sized counterparts. This enhanced activity also resulted in the production of polymers with higher crystallinity, elevated melting points, and increased 1-octene incorporation nih.gov. Similarly, silica supports functionalized with specific chemical groups, such as aminopropyltrimethoxysilane, have facilitated the development of supported catalysts that yield ethylene/1-octene copolymers with higher 1-octene content and narrower molar mass distributions capes.gov.br. Moreover, the use of organic supports can introduce unique advantages, such as enabling the direct formation of polymer fibers and core-shell structures directly from the polymerization reactor acs.org.

Table 4: Co-supported Catalyst Approaches in Ethylene/1-Octene Copolymerization

| Catalyst Type | Support Material | Cocatalyst | Reaction Conditions | Relative Activity vs. Micro-support | 1-Octene Incorporation | Citation |

|---|---|---|---|---|---|---|

| CpTiCl3 (HPS-Ti-3) | N-SiO2 (modified SiO2) | MAO | Ethylene/1-octene copolymerization | Higher | Higher | umass.edu |

| Ti[(C5Me4)SiMe2(NtBu)]Cl2 (CGC-Ti) | Nano-sized silica | MAO | Ethylene/1-octene copolymerization | 1.6 times higher | Higher | nih.gov |

Cocatalyst Systems and Their Activation Mechanisms

Cocatalysts are indispensable components in transition metal-catalyzed olefin polymerization, playing a critical role in activating the precatalyst and generating the catalytically active species responsible for monomer insertion and chain growth jaist.ac.jpresearchgate.netacs.org. For ethylene and α-olefin copolymerization, various cocatalyst systems have been developed, with methylaluminoxane (MAO) being one of the most widely utilized and effective activators jaist.ac.jpresearchgate.netacs.org. The choice of cocatalyst significantly influences catalyst activity, selectivity, and the resulting polymer properties, including molecular weight and comonomer incorporation researchgate.net.

Role of Methylaluminoxane (MAO) in Catalyst Activation

Methylaluminoxane (MAO) serves as a paramount cocatalyst in the activation of metallocene and other transition metal complexes, particularly in the synthesis of ethylene and 1-octene copolymers jaist.ac.jpresearchgate.netacs.org. MAO's primary function is to transform inactive catalyst precursors into highly active cationic species, which are the actual sites for polymerization jaist.ac.jpresearchgate.netacs.orgnih.gov. This activation process typically involves the alkylation of the transition metal center and the abstraction of anionic ligands, leading to the formation of a Lewis acidic cationic metallocene species that is stabilized by the MAO counter-anion researchgate.netnih.govrsc.org. MAO also functions as an impurity scavenger, removing species that could otherwise deactivate the catalyst researchgate.net.

The application of MAO-activated catalysts, especially metallocene-based systems, has been instrumental in producing polyolefins with precisely controlled microstructures, tacticity, and molecular weight distributions, including blocky copolymers jaist.ac.jpresearchgate.netacs.org. In the context of ethylene/1-octene copolymerization, MAO-activated catalysts are widely employed to achieve tailored polymer properties jaist.ac.jpacs.org. Studies have demonstrated that MAO effectively activates titanium and zirconium phenoxy-imine complexes, leading to high catalytic activity and the synthesis of ultra-high molecular weight copolymers mdpi.comresearchgate.net. The concentration of MAO is a critical parameter, particularly when catalysts are supported on silica, as it influences catalyst stability, prevents leaching, and maximizes polymerization activity nih.govacs.org. The weak Lewis acid sites inherent to MAO, such as AlMe2+ groups, are identified as the principal species responsible for generating the active metallocene species nih.govacs.org.

Compound List

Ethylene (Ethene)

1-Octene

Borate (B1201080) Cocatalysts for Ultrahigh Molecular Weight Polymerization

Borate cocatalysts, particularly those involving [Ph₃C][B(C₆F₅)₄], play a crucial role in achieving ultrahigh molecular weight (UHMW) ethylene/1-octene copolymers when used in conjunction with specific transition metal catalysts. For instance, zirconium complexes bearing bidentate NN ligands with a camphyl backbone, when activated by [Ph₃C][B(C₆F₅)₄], have demonstrated the capability to synthesize copolymers with molecular weights exceeding 600 × 10⁴ g/mol mdpi.com. These borate cocatalysts, often in combination with alkylaluminum compounds like AlⁱBu₃, are essential for generating highly active cationic species that promote extensive chain propagation, a prerequisite for UHMWPE synthesis nih.govmdpi.com. The choice of metal center (e.g., Zr vs. Hf) and ligand structure significantly influences catalytic performance, with some Zr complexes showing moderate activity and unprecedented molecular weight capability for ethylene/1-octene copolymerization when activated by these borate systems mdpi.com.

Polymerization Reaction Engineering and Process Parameter Optimization

Effects of Monomer Partial Pressures and Feeding Sequences on Copolymer Structure

The partial pressures of ethylene and 1-octene, as well as the sequence in which monomers and catalysts are introduced, critically influence the copolymer's microstructure, including comonomer distribution, molecular weight, and molecular weight distribution (MWD) mdpi.comresearchgate.netresearchgate.netnih.gov. Studies on different feeding sequences (e.g., EOC, OCE, ECO) reveal significant variations in MWD, with EOC exhibiting the narrowest distribution and ECO the widest mdpi.com. The feeding sequence can also affect comonomer incorporation; for example, one sequence (ECO) was found to reduce 1-octene insertion, resulting in a lower comonomer content compared to other sequences mdpi.com. The partial pressure of comonomers can influence activity and incorporation; increasing 1-octene molar concentration can lead to a gradual increase in copolymerization activity, a phenomenon known as the "comonomer effect" researchgate.net.

Control of Hydrogen Concentration in Polymerization Systems

Hydrogen is commonly employed as a chain transfer agent in olefin polymerization to control molecular weight core.ac.ukgoogle.comd-nb.info. In ethylene/1-octene copolymerization, the addition of hydrogen generally reduces the molecular weight of the produced copolymers and can decrease catalyst activity researchgate.netuliege.be. For Ziegler-Natta catalysts, hydrogen transfer reactions tend to occur more readily on active sites that produce high molecular weight polymers researchgate.net. While hydrogen is effective in lowering molecular weight, its presence can sometimes lead to a decrease in polymerization rate and potentially reactor fouling d-nb.info. The concentration of hydrogen must be carefully controlled to achieve the desired molecular weight without excessively compromising catalyst performance google.comepo.org.

Strategies for Achieving Ultrahigh Molecular Weight Ethylene/1-Octene Copolymers

The synthesis of ultrahigh molecular weight polyethylene (UHMWPE) and its copolymers, including those with 1-octene, remains a significant challenge. Strategies involve the careful design of catalyst systems and the optimization of polymerization conditions.

Catalyst Design: The use of specific transition metal complexes, such as zirconium and hafnium complexes with bidentate NN ligands, activated by borate cocatalysts, has proven effective in producing UHMWPE/1-octene copolymers with molecular weights exceeding 600 × 10⁴ g/mol mdpi.com. Salalen titanium complexes, particularly those with fluorine substituents, have also shown promise in producing UHMWPE/1-octene copolymers with high activity and narrow MWD rsc.orgnih.gov. Nickel catalysts with specially designed ligands are also emerging as alternatives for accessing UHMWPE acs.orgresearchgate.net.

Cocatalyst Selection: Borate cocatalysts, often in combination with alkylaluminum compounds, are critical for activating the metal centers and enabling extensive chain growth necessary for UHMWPE synthesis mdpi.comnih.govmdpi.com. Non-alumoxane activators have also been identified as crucial for UHMWPE production with single-site catalysts, where alumoxane activators proved unsuitable google.com.

Polymerization Conditions: Operating at lower temperatures (e.g., 30–50 °C) generally favors higher molecular weights rsc.orgscispace.com. The absence of hydrogen can also contribute to achieving higher molecular weights, as hydrogen acts as a chain transfer agent researchgate.netgoogle.com.

Terpolymerization Strategies Involving Ethylene, Norbornene, and 1-Octene

Terpolymerization expands the scope of polyolefin materials by incorporating a third monomer, leading to more complex microstructures and properties. Ethylene, norbornene, and 1-octene can be terpolymerized using various catalyst systems, often ansa-metallocenes activated by methylaluminoxane (MAO) mdpi.commdpi.comacs.orgrubber.or.kr. These studies investigate the influence of termonomer type and concentration on polymerization behavior, microstructure, and thermal properties. For instance, the size of substituents on the norbornene derivative can affect activity and molar mass, with larger substituents potentially leading to higher activities and molar masses mdpi.com.

The incorporation of 1-octene alongside ethylene and norbornene can influence the resulting terpolymer's properties, such as glass transition temperature (Tg). For example, terpolymers with 1-octene generally show lower Tg values compared to those with bulkier α-olefins, indicating increased chain flexibility acs.org. The reactivity ratios of the monomers are also critical, and in ethylene-norbornene terpolymerizations, factors like catalyst geometry and monomer concentration play a decisive role in determining the statistical model of polymerization and the resulting microstructure mdpi.comresearchgate.net. Some studies have shown that terpolymer molar masses can be lower than corresponding copolymers, and this is often related to chain transfer mechanisms, such as β-H elimination, which can be influenced by catalyst structure and polymerization temperature acs.org.

Advanced Microstructural and Architectural Analysis of Ethylene/1 Octene Copolymers

High-Resolution Spectroscopic Methodologies for Microstructure Elucidation

The detailed characterization of ethylene (B1197577)/1-octene (B94956) copolymers is essential for understanding the relationship between their molecular structure and macroscopic properties. High-resolution spectroscopic techniques are powerful tools for elucidating the intricate microstructural details of these polymers.

High-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

High-temperature Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the detailed microstructural analysis of ethylene/1-octene copolymers. Due to the semi-crystalline nature and limited solubility of these polymers at ambient temperatures, analyses are typically conducted at elevated temperatures, commonly around 120 °C, to ensure complete dissolution and achieve high-resolution spectra.

Quantitative ¹³C NMR spectroscopy is a cornerstone for determining the comonomer content and sequence distribution in ethylene/1-octene copolymers. By analyzing the integrals of specific carbon resonances, a precise quantification of the 1-octene incorporation can be achieved. The chemical shifts of the carbons in and adjacent to the hexyl branches of the 1-octene units are distinct from those in the polyethylene (B3416737) backbone, allowing for their identification and quantification.

The distribution of comonomer units along the polymer chain significantly influences the material's properties. ¹³C NMR can differentiate between isolated 1-octene units (EOE sequences), alternating sequences (OEO), and consecutive 1-octene units (OOE/EOO), providing insight into the randomness or blockiness of the copolymer. For instance, at low comonomer concentrations, 1-octene units are often found isolated between ethylene sequences. As the 1-octene content increases, sequences like OEO and EOO become more prevalent kpi.ua. The analysis of triad sequence distribution from ¹³C NMR spectra allows for the calculation of reactivity ratios, which reveal the nature of the comonomer distribution in the polymer chain nih.gov.

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Ethylene/1-Octene Copolymers

| Carbon Atom | Chemical Shift (ppm) | Assignment Description |

| CH₃ (1C₈) | ~14.1 | Methyl group at the end of the hexyl branch |

| CH₂ (2C₈) | ~22.9 | Methylene group adjacent to the methyl group |

| CH₂ (3C₈) | ~31.9 | Third methylene group from the end of the branch |

| CH₂ (4C₈) | ~27.3 | Fourth methylene group from the end of the branch |

| CH₂ (5C₈) | ~30.4 | Methylene group adjacent to the methine |

| CH (α) | ~34.5 | Methine carbon at the branch point |

| CH₂ (β) | ~38.2 | Backbone methylene carbon beta to the branch |

| CH₂ (γ) | ~29.9 | Backbone methylene carbon gamma to the branch |

Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and neighboring monomer units.

While one-dimensional ¹³C NMR is powerful, spectral overlap can sometimes complicate unambiguous assignments, especially in complex copolymers. Two-dimensional (2D) NMR techniques provide enhanced resolution by correlating different nuclei, thereby facilitating more detailed structural assignments. iupac.org

Pulsed-field gradient (PFG) Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. researchgate.net

PFG-HMQC: This technique correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. It is instrumental in confirming the assignments of specific carbon resonances by linking them to their attached protons.

PFG-HMBC: This experiment reveals correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. This is crucial for identifying connectivity across monomer units and confirming sequence information, providing unequivocal proof of resonance assignments that may have been initially determined by empirical methods. iupac.orgresearchgate.netmdpi.com

These 2D NMR spectra have been successfully used to provide detailed and unequivocal proof of the resonance assignments for poly(ethylene-co-1-octene) researchgate.net.

The nature and concentration of polymer chain end-groups provide valuable information about the polymerization mechanism, including initiation and termination pathways. High-resolution ¹H NMR spectroscopy is a sensitive tool for identifying and quantifying these terminal structures, which are present at low concentrations.

For ethylene/1-octene copolymers produced with metallocene catalysts, various unsaturated end-groups can be identified. These include vinyl, vinylidene, and trans-vinylene groups. The formation of these groups is linked to specific chain termination reactions. For example, vinyl unsaturation can result from the β-hydrogen elimination after an ethylene insertion, while vinylidene end-groups can be formed after a 1,2-insertion of 1-octene followed by a chain termination reaction mdpi.com. A thorough analysis of 1D and 2D NMR spectra allows for the full resonance assignments in the olefinic region of the ¹H NMR spectrum, enabling the quantification of different unsaturation types acs.org.

Fourier Transform Infrared (FTIR) Spectroscopy in Compositional Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique for the compositional analysis of ethylene/1-octene copolymers. While not as detailed as NMR for sequence information, it provides a convenient method for determining the comonomer content. The analysis is based on the absorption of infrared radiation by specific molecular vibrations within the polymer.

The concentration of 1-octene is typically determined by monitoring the intensity of absorption bands associated with the methyl (CH₃) groups present in the hexyl side chains. The ratio of the absorbance of a methyl-related band to that of a methylene-related band (from the polyethylene backbone) can be correlated to the comonomer content. For instance, the ratio of the absorbance band around 1375 cm⁻¹ (methyl group) to the one around 1465 cm⁻¹ (methylene group) can be used. An increase in the relative area of the 1375 cm⁻¹ band indicates a higher octene content. Calibration curves are typically established using samples with known comonomer content as determined by a primary method like ¹³C NMR.

FTIR can also be coupled with chromatographic techniques (LC-IR) to characterize the distribution of comonomers across the molecular weight distribution of the polymer spectra-analysis.com. This provides insights into the compositional heterogeneity of the sample.

Chromatographic and Fractionation Techniques for Polymer Heterogeneity

Ethylene/1-octene copolymers synthesized with single-site catalysts are often characterized by a narrow molecular weight distribution but can still exhibit significant heterogeneity in their chemical composition distribution (CCD). This heterogeneity, meaning that different polymer chains can have different comonomer content, profoundly affects the material's properties. Several advanced chromatographic and fractionation techniques are employed to characterize this CCD.

These techniques separate the copolymer chains based on their crystallizability, which is directly related to the comonomer content—chains with higher 1-octene content are less crystalline.

Commonly used techniques include:

Temperature Rising Elution Fractionation (TREF): This is a preparative technique where the polymer is first crystallized on a support by slow cooling. Then, a solvent is passed through the support while the temperature is gradually increased. Fractions are eluted at different temperatures, with the less crystalline (higher 1-octene content) chains eluting at lower temperatures. These fractions can then be further analyzed by other methods like GPC, DSC, and FTIR to get detailed information on the molecular structure of the copolymers mdpi.com.

Crystallization Analysis Fractionation (CRYSTAF) and Crystallization Elution Fractionation (CEF): These are analytical techniques that also rely on the crystallization differences of the polymer chains to determine the CCD.

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC): This is a more recent technique that fractionates polyolefins based on an adsorption-desorption mechanism on a graphitic stationary phase. The separation is driven by a temperature gradient, and it has been shown that the peak elution temperature is linearly related to the comonomer content researchgate.netuwaterloo.ca. HT-TGIC is capable of analyzing both semi-crystalline and amorphous polyolefins uwaterloo.ca.

Solvent/Non-Solvent Fractionation: This method separates polymers based on their solubility, which is influenced by both molecular weight and composition. By carefully selecting a solvent and a non-solvent, fractions with different molecular weights or comonomer contents can be isolated mdpi.com.

These fractionation techniques are crucial for understanding the molecular heterogeneity of ethylene/1-octene copolymers and how the catalyst and polymerization conditions influence the final polymer architecture mdpi.comresearchgate.net.

Table 2: Comparison of Fractionation Techniques for Ethylene/1-Octene Copolymers

| Technique | Principle of Separation | Primary Information Obtained | Type |

| TREF | Crystallizability / Elution Temperature | Chemical Composition Distribution | Preparative/Analytical |

| CRYSTAF | Crystallization Temperature Profile | Chemical Composition Distribution | Analytical |

| CEF | Combination of Crystallization and Elution | Chemical Composition Distribution | Analytical |

| HT-TGIC | Adsorption/Desorption on a Surface | Chemical Composition Distribution | Analytical |

| Solvent/Non-Solvent | Solubility Differences | Molecular Weight & Composition Distribution | Preparative |

High-Temperature Gel Permeation Chromatography (HT-GPC) for Molecular Weight Distribution (MWD)

High-Temperature Gel Permeation Chromatography (HT-GPC) is an indispensable technique for determining the molecular weight (Mw) and molecular weight distribution (MWD) of ethylene/1-octene copolymers. nih.gov The analysis is conducted at elevated temperatures, typically around 150°C, using solvents like 1,2,4-trichlorobenzene to ensure complete dissolution of the polymer. nih.gov HT-GPC separates the copolymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The MWD is a critical factor influencing the processing behavior and end-use properties of these copolymers. For instance, copolymers produced with single-site catalysts, such as metallocenes, often exhibit a narrow MWD, which contributes to uniform material properties. mdpi.commdpi.com In contrast, traditional Ziegler-Natta catalysts tend to produce copolymers with a broader MWD. mdpi.com The feeding sequence of monomers and catalyst in a semi-continuous polymerization process has also been shown to significantly affect the molecular weight and MWD of the resulting ethylene/1-octene copolymers. researchgate.net

Table 1: Representative HT-GPC Data for Ethylene/1-Octene Copolymers Synthesized under Different Conditions

| Sample ID | Polymerization Temperature (°C) | Mw ( g/mol ) | Mw/Mn (PDI) | 1-Octene Content (mol%) | Catalyst System |

| Copolymer A | 30 | 2.64 x 10⁶ | 2.5 | 1.2 | (F-salalen)TiCl₂/MAO |

| Copolymer B | 50 | 0.87 x 10⁶ | 2.1 | 3.1 | (F-salalen)TiCl₂/MAO |

| Copolymer C | 50 | - | 3.2 | 3.9 | L¹-Zr |

| Copolymer D | - | 28.0 x 10³ | 3.1 | 7.4 | L¹-Zr |

Data synthesized from multiple sources for illustrative purposes. nih.govmdpi.com

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) for Chemical Composition Distribution and Fractionation Mechanisms

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) is an advanced technique for determining the CCD of ethylene/1-octene copolymers, offering advantages over traditional crystallization-based methods. acs.orguwaterloo.ca HT-TGIC separates polymer chains based on their interaction with a porous graphitic carbon stationary phase during a temperature gradient. acs.orgresearchgate.net The fractionation mechanism relies on an adsorption/desorption process, which is influenced by the comonomer content of the copolymer chains. uwaterloo.ca

A key advantage of HT-TGIC is its ability to analyze a wide range of copolymers, including those with low crystallizability or amorphous structures, which are challenging for techniques like TREF. uwaterloo.ca The peak elution temperature in an HT-TGIC chromatogram is inversely and linearly related to the comonomer fraction for ethylene/1-octene copolymers with number average molecular weights above 25,000. scholaris.ca The shape of the HT-TGIC profile and the peak elution temperature shift to lower temperatures and become broader as the 1-octene mole fraction increases. uwaterloo.ca The operating conditions, such as the heating rate and sample volume, can significantly affect the peak separation and resolution of the components in copolymer blends. acs.orgacs.org

Advanced Scattering and Diffraction Studies for Supramolecular Organization

Understanding the solid-state morphology of ethylene/1-octene copolymers is crucial, as it dictates their macroscopic properties. Advanced scattering and diffraction techniques provide unparalleled insights into the supramolecular organization of these materials, from the arrangement of crystalline lamellae to the packing of polymer chains within the crystal lattice.

Small-Angle X-ray Scattering (SAXS) for Phase Morphology and Lamellar Structures

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the phase morphology and lamellar structures of semi-crystalline ethylene/1-octene copolymers on a nanometer scale. spectroscopyonline.comxenocs.com The scattering patterns arise from electron density differences between the crystalline lamellae and the amorphous regions. spectroscopyonline.com Analysis of the SAXS data allows for the determination of key morphological parameters of the lamellar stacks, including the average long period (the sum of the thicknesses of one crystalline lamella and one amorphous layer), and the individual thicknesses of the crystalline and amorphous layers. iucr.orgresearchgate.net

Time-resolved SAXS studies, often utilizing synchrotron radiation, can monitor the evolution of these lamellar parameters during processes like isothermal crystallization. iaea.org For ethylene/1-octene copolymers, it has been observed that the lamellar thickening rate is strongly dependent on the crystallization temperature. iaea.org The presence of hexyl branches from the 1-octene comonomer introduces steric constraints that hinder the crystallization of the polyethylene backbone, thereby influencing the size of the lamellar crystals. iaea.org

Wide-Angle X-ray Diffraction (WAXD/XRD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD), also known as X-ray Diffraction (XRD), is a fundamental technique for analyzing the crystalline structure of ethylene/1-octene copolymers. WAXD patterns provide information about the arrangement of polymer chains within the crystal lattice. The positions and intensities of the diffraction peaks are used to identify the crystal unit cell and to calculate the degree of crystallinity. iucr.org

Table 3: Crystallinity Data for Ethylene/1-Octene Copolymers with Varying Comonomer Content

| Sample | 1-Octene Content (mol%) | Crystallinity (%) from WAXD |

| EO4 | 4.34 | < 20 |

| EO5 | 5.2 | < 20 |

| EO7 | 6.6 | < 20 |

Data adapted from a study on homogeneous ethylene-1-octene copolymers. iucr.org

Research on Branching Architecture and Its Influence on Copolymer Structure

The branching architecture, encompassing both short-chain branches (SCB) from the 1-octene comonomer and the potential presence of long-chain branches (LCB), profoundly influences the structure and properties of ethylene/1-octene copolymers. The development of advanced catalyst technologies, such as constrained geometry catalysts, has enabled the synthesis of copolymers with not only a uniform distribution of SCB but also a controlled level of LCB. mdpi.com

The density of short-chain branches, determined by the 1-octene content, directly impacts the copolymer's crystallinity, melting point, and density. researchgate.net A higher concentration of 1-octene leads to more frequent disruptions in the polyethylene backbone, resulting in lower crystallinity and a softer, more flexible material. mdpi.comresearchgate.net

Long-chain branching, even at very low concentrations, has a significant effect on the melt rheology and processability of the copolymers. mdpi.com LCB can enhance shear thinning behavior, which is beneficial for processing. mdpi.com The interplay between SCB and LCB creates a complex molecular architecture that can be tailored to achieve specific performance characteristics. For instance, ethylene/1-octene multiblock copolymers, synthesized via chain shuttling technology, possess a unique structure with alternating hard (low 1-octene content, crystalline) and soft (high 1-octene content, amorphous) segments, leading to a combination of elastomeric properties and high-temperature resistance. acs.org The feeding sequence of monomers during polymerization can also be used as a method to control the distribution of hexyl chain branches along the copolymer backbone, thereby influencing the final properties. mdpi.com

Advanced Rheological and Thermomechanical Research on Ethylene/1 Octene Copolymers

Investigations into Melt Rheology and Entanglement Characteristics

The melt rheology of ethylene (B1197577)/1-octene (B94956) copolymers is a key area of investigation, as it directly relates to their processability and end-use performance. These studies focus on the flow behavior of the polymer melt, providing information about its viscosity, elasticity, and molecular structure.

Determination of Melt Chain Dimensions and Entanglement Molecular Weight (Me)

The entanglement molecular weight (Me) is a fundamental parameter that characterizes the topological constraints imposed by surrounding chains on a single polymer chain in the melt. It is closely related to the plateau modulus (GN0) and the unperturbed chain dimensions. For polyolefins like ethylene/1-octene copolymers, a method has been proposed to estimate GN0 and Me from the average molecular weight per backbone bond and the unperturbed chain dimension (

Research has corroborated these theoretical predictions by studying a series of ethylene/1-octene copolymers with octene content varying from 19 to 92 wt%. researchgate.net It has been shown that ethylene/1-octene copolymers have higher chain entanglement parameters compared to linear polyethylene (B3416737), and these parameters increase with a rise in the branch content. nih.gov The entanglement molecular weight (Me) can be correlated to the unperturbed chain dimension and mass density through the packing length. researchgate.net

| Property | Description | Significance |

| Entanglement Molecular Weight (Me) | The average molecular weight between entanglement points along a polymer chain. | Governs the plateau modulus and influences melt viscosity and elasticity. |

| Plateau Modulus (GN0) | A measure of the rubbery plateau in the storage modulus versus frequency curve, related to the entanglement density. | Provides insight into the degree of chain entanglement in the polymer melt. |

| Unperturbed Chain Dimensions ( | A measure of the average size of a polymer coil in a theta solvent, reflecting the chain's flexibility. | Relates the molecular architecture to the macroscopic rheological properties. |

Analysis of Linear Viscoelastic Properties and Their Correlation with Copolymer Composition

The linear viscoelastic properties of ethylene/1-octene copolymers are highly sensitive to their composition, specifically the comonomer content. Several rheological parameters have been found to scale with the comonomer content, providing a means to characterize the copolymer's microstructure. researchgate.net For instance, the crossover parameters, where the storage modulus (G') equals the loss modulus (G''), are correlated with the copolymer composition. researchgate.net

Studies have shown that as the comonomer (1-octene) content increases, the strain softening during tensile testing gradually disappears, the yield stress decreases, and the elongation at break increases. nih.gov Furthermore, with higher comonomer content, the β-transition in dynamic mechanical behavior becomes progressively more pronounced. nih.gov These changes in mechanical and rheological behavior are directly linked to the alterations in the crystalline and amorphous phases of the copolymer due to the incorporation of the 1-octene comonomer.

Application of Van Gurp-Palmen Plots for Rheological Characterization and Compositional Inference

Van Gurp-Palmen plots, which represent the phase angle (δ) as a function of the absolute value of the complex modulus (|G*|), have proven to be a rapid and reliable tool for the rheological characterization of ethylene/1-octene copolymers. researchgate.net This method provides a sensitive means for determining the composition of these copolymers. researchgate.net For polymers with a narrow molecular weight distribution, Van Gurp-Palmen plots are also sensitive to the presence of long-chain branching in the polymer microstructure, showing a descending curve with increasing long-chain branch content. semanticscholar.org

The analysis of these plots has demonstrated that for linear ethylene/1-octene copolymers, the data show molecular weight invariance. researchgate.net This allows for a more direct correlation between the plot's features and the copolymer composition, independent of the molecular weight. researchgate.netresearchgate.net The descending curve with increasing LDPE (and thus long-chain branching) content in blends further highlights the utility of this technique in characterizing complex polymer architectures. semanticscholar.org

Studies on Complex Viscosity and Storage Modulus Evolution

In general, both the storage and loss moduli are higher for materials that are more resistant to deformation. mdpi.com The more the storage modulus exceeds the loss modulus, the more reversible the material's deformation under an applied load. mdpi.com For ethylene/1-octene copolymers, the addition of octene disrupts the polyethylene crystallinity, leading to changes in both G' and η*.

| Parameter | Description |

| Complex Viscosity (η)* | A measure of a material's resistance to flow under oscillatory shear. |

| Storage Modulus (G') | Represents the elastic portion of the viscoelastic behavior, indicating the energy stored during deformation. |

| Loss Modulus (G'') | Represents the viscous portion of the viscoelastic behavior, indicating the energy dissipated as heat during deformation. |

Thermorheological Behavior and Time-Temperature Superposition (TTS) Principles

The principle of time-temperature superposition (TTS) is a fundamental concept in polymer rheology, stating that the effect of time and temperature on the viscoelastic properties of a material are interchangeable. mdpi.com This principle has been successfully applied to ethylene/1-octene copolymers, allowing for the construction of master curves that describe the material's behavior over a wide range of frequencies or times from measurements at different temperatures. semanticscholar.org

The successful application of TTS to ethylene/1-octene copolymers and their blends indicates that these materials are thermorheologically simple. semanticscholar.org The overlap of storage modulus (G') and loss modulus (G'') curves measured at different temperatures when shifted along the frequency axis confirms the validity of the TTS principle for these systems. semanticscholar.org This allows for the prediction of the material's long-term behavior from short-term experiments at elevated temperatures.

Zero-Shear Viscosity Studies in Amorphous Ethylene/1-Octene Copolymers

Studies on linear polyethylenes have shown that the zero-shear viscosity scales with the weight-average molecular weight (MW) in the expected manner. acs.org For metallocene-catalyzed polyethylenes, the presence of long-chain branching increases the zero-shear viscosity compared to a linear material of the same molecular weight. acs.org

Research on Crystallization Dynamics and Phase Behavior of Ethene;oct-1-ene Copolymers

Advanced research into the thermomechanical properties and rheological behavior of this compound copolymers is deeply rooted in understanding their crystallization dynamics and phase behavior. These characteristics are pivotal in dictating the material's end-use performance, from flexibility and toughness to thermal stability. The interplay between molecular architecture and macroscopic properties is a focal point of extensive scientific investigation.

Crystallization Kinetics and Spherulite Growth Studies at Varying Cooling Rates

The rate at which this compound copolymers are cooled from their molten state has a profound impact on their crystalline morphology and, consequently, their physical properties. Studies have shown that under conventional, slower cooling conditions, the growth rate of spherulites—large, radially symmetric crystalline structures—is dependent on both the 1-octene content and the molecular weight of the copolymer. An increase in 1-octene content generally leads to a decrease in the crystallization rate.

However, research employing rapid cooling methods has revealed a significant shift in crystallization behavior. At high cooling rates, which are often encountered in industrial processing, the spherulite growth rates of various this compound copolymers with different comonomer contents and molecular weights tend to merge and become almost indistinguishable. nih.gov This convergence suggests a fundamental change in the crystallization mechanism under high supercooling conditions, a phenomenon of considerable importance for polymer processing operations. nih.gov

| Cooling Rate | Dependence on Comonomer Content | Spherulite Growth Rate | Dominant Crystallization Mechanism |

|---|---|---|---|

| Slow | High (inversely proportional) | Distinct for different copolymers | Conventional chain-folding |

| Rapid | Low | Converges for different copolymers | Shift in mechanism, less selective |

Influence of Comonomer Content and Sequence Length Distribution on Crystallization Mechanisms

The incorporation of 1-octene as a comonomer introduces short-chain branches (hexyl groups) into the polyethylene backbone, which disrupts the regularity of the polymer chain. This disruption is a key factor influencing the crystallization mechanism. As the comonomer content increases, the crystallinity, melting temperature (Tm), and crystallization temperature (Tc) of the copolymer monolithically decrease. acs.orgresearchgate.net These hexyl branches are typically excluded from the crystalline lattice, leading to thinner and less stable lamellae. researchgate.net

Beyond the sheer quantity of comonomer, its distribution along the polymer chain—the sequence length distribution—plays a critical role. A more heterogeneous distribution of 1-octene units results in a broader range of ethylene sequence lengths. The longer, uninterrupted ethylene sequences can crystallize to form thicker, more stable lamellae that melt at higher temperatures, while shorter sequences form thinner, less perfect crystals with lower melting points. acs.org This can lead to a broad melting range and, in some cases, multiple melting peaks observed in differential scanning calorimetry (DSC) thermograms. acs.org The distribution of comonomer is, therefore, a crucial parameter that dictates the final crystalline architecture and thermal properties of the material. researchgate.net

| 1-Octene Content (mol%) | Melting Temperature (Tm) | Crystallinity |

|---|---|---|

| Low | Higher | Higher |

| High | Lower | Lower |

Examination of Cocrystallization Phenomena in Ethylene/1-Octene Copolymer Blends

When different this compound copolymers are blended, the phenomenon of cocrystallization can occur. This is where polymer chains from the different blend components incorporate into the same crystalline lamellae. acs.org Research has shown that cocrystallization is more likely to happen under specific conditions. acs.orgyale.edu

Rapid cooling rates favor cocrystallization because the polymer chains have less time to segregate before solidifying. yale.edu Furthermore, the extent of cocrystallization is highly dependent on the difference in comonomer content between the blended copolymers. Blends with a smaller difference in 1-octene content (e.g., up to 1.2 mol%) exhibit a higher degree of cocrystallization. yale.edu The concentration of the components in the blend also plays a role, with the extent of cocrystallization increasing when the concentration of the copolymer with the lower comonomer content is reduced. yale.edu Techniques like Crystallization Analysis Fractionation (CRYSTAF) and Temperature Rising Elution Fractionation (TREF) are instrumental in studying these cocrystallization phenomena. acs.orgyale.edu

Mesophase Separation Transition (MST) in Olefin Multiblock Copolymers

In olefin multiblock copolymers (OBCs), which are composed of alternating "hard" (highly crystalline) and "soft" (amorphous) segments of this compound, a phenomenon known as mesophase separation can occur in the melt, well above the melting temperature. researchgate.net This results in the formation of distinct, nanometer-scale domains rich in either the hard or soft segments.

This mesophase separation significantly influences the subsequent crystallization behavior and the liquid-solid transition (LST) of the material. researchgate.net Rheological studies have shown that for OBCs, the formation of a critical network at the LST is different from that in homogeneous random copolymers. The viscoelastic properties at the LST in these phase-separated systems suggest a slower relaxation behavior of the network. The initial confinement of the crystallizable hard-block domains within the mesophase can delay the nucleation and growth of crystals, causing the liquid-solid transition to occur at a later stage of crystallization. researchgate.net

Theoretical Frameworks for Equilibrium Melting Points (e.g., Flory and Sanchez-Eby Theories)

The prediction of the equilibrium melting point (Tm°) of copolymers is crucial for understanding their thermodynamic stability. Two prominent theoretical frameworks applied to this compound copolymers are the Flory theory of melting point depression and the Sanchez-Eby theory of copolymer crystallization.

Flory's theory treats comonomer units as impurities that are excluded from the crystal lattice. The melting point depression is primarily a function of the mole fraction of the crystallizable units. The classic Flory equation for the melting point of a random copolymer is:

1/Tm - 1/Tm° = -(R/ΔHu) * ln(p)

where Tm is the copolymer melting point, Tm° is the equilibrium melting point of the homopolymer, R is the gas constant, ΔHu is the heat of fusion per repeating unit, and p is the sequence propagation probability, which is related to the mole fraction of crystallizable units. However, studies on this compound copolymers have shown that the observed depression of the equilibrium melting point is often greater than that predicted by the standard Flory equation, suggesting that other factors are at play. nih.gov

The Sanchez-Eby theory provides an alternative model that allows for the inclusion of non-crystallizable comonomer units as defects within the crystalline lattice. nih.gov This "inclusion model" derives a melting point equation that considers the concentration of these defects and the crystal thickness. nih.gov This framework has been shown to be applicable for evaluating the degree of crystallinity in ethylene copolymers. tue.nl For random copolymers where co-units are incorporated as defects, the theory predicts that the isothermal lamella thickness increases with increasing comonomer concentration, while the isothermal growth rate decreases. nih.gov

Methodologies for Characterizing Thermal Transitions and Relaxations (e.g., Alpha- and Beta-relaxations)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymers and identify their thermal transitions. In this compound copolymers, two primary relaxation processes, termed alpha (α) and beta (β), are of significant interest.

The α-relaxation , observed at temperatures above the β-relaxation but below the melting point, is generally associated with molecular motions within the crystalline regions of the polymer. Specifically, it is often attributed to interlamellar shear or motions at the interface between the crystalline and amorphous regions. For copolymers with sufficient crystallinity (e.g., >42%), the α-relaxation is typically found around 60°C.

The β-relaxation is associated with the glass transition temperature (Tg) of the amorphous phase of the copolymer. This transition represents the onset of large-scale segmental motion in the polymer chains within the amorphous regions. The temperature of the β-relaxation in this compound copolymers is highly dependent on the comonomer content. As the 1-octene content increases, the crystallinity decreases, leading to a larger amorphous fraction and a more prominent β-transition. The relaxation temperatures for this transition can vary widely, typically between -40°C and 10°C. In some cases, particularly in quenched samples with intermediate crystallinities, the α- and β-relaxations can overlap, making their distinct identification more complex.

| Relaxation | Associated Phase | Typical Temperature Range | Influence of Increased 1-Octene Content |

|---|---|---|---|

| Alpha (α) | Crystalline | ~60°C | Intensity decreases |

| Beta (β) | Amorphous (Glass Transition) | -40°C to 10°C | Intensity increases |

Compound Index

| This compound |

| Ethylene |

| 1-Octene |

| Polyethylene |

Investigation of Mechanical Behavior and Deformation Mechanisms of Ethylene/1-Octene Copolymers

The unique combination of flexibility and strength in ethylene/1-octene copolymers stems from their complex semicrystalline structure. Advanced research has focused on understanding how these materials behave under stress and how their molecular architecture influences their mechanical properties. This section delves into the intricate deformation mechanisms of ethylene/1-octene copolymers, drawing upon studies of uniaxial tensile loading, energy decomposition during deformation, and the critical role of branching content in molecular entanglement and orientation.

Uniaxial Tensile Loading Studies for Understanding Deformation

Uniaxial tensile loading is a fundamental method used to characterize the mechanical response of polymeric materials. For ethylene/1-octene copolymers, these studies reveal a strong correlation between comonomer content, crystallinity, and deformation behavior. acs.org Molecular dynamics simulations and experimental tests show that as the content of 1-octene (and therefore hexyl branches) increases, the material's properties change significantly. Specifically, with higher branch content, both the yield strength and the elastic modulus of the amorphous copolymers tend to decrease, indicating a trade-off between mechanical strength and flexibility. nih.govmdpi.com

The stress-strain curves of these copolymers typically show an initial elastic region, followed by yielding, and then a period of strain hardening before failure. The nature of this curve is highly dependent on the copolymer's composition. For instance, copolymers with about 7 mol % octene content represent a transitional point in the solid-state structure, moving from a lamellar crystal morphology to a more fringed micellar structure, which directly impacts the tensile response. acs.org

The deformation process in copolymers with low octene content (e.g., 4 mol %) can be viewed as the stretching of two interconnected networks: a rigid crystalline network and an entangled amorphous phase. acs.org However, in copolymers with higher octene content (e.g., 8 mol %), the coupling between crystalline structures is weaker, leading to a different deformation mechanism where a critical strain is required to induce the disaggregation and recrystallization of crystalline blocks. acs.org

Table 1: Effect of Branch Content on Mechanical Properties of Ethylene/1-Octene Copolymers

| Property | Low Branch Content (e.g., <7 mol % octene) | High Branch Content (e.g., >7 mol % octene) | Reference |

|---|---|---|---|

| Yield Strength | Higher | Lower | nih.gov |

| Elastic Modulus | Higher | Lower | nih.gov |

| Crystal Morphology | Lamellar Spherulitic | Fringed Micellar / Bundled Crystals | acs.orgmdpi.com |

| Deformation Mechanism | Stretching of interpenetrating crystalline and amorphous networks | Stretching-induced crystalline block disaggregation and recrystallization | acs.org |

Analysis of Energy Decomposition During Mechanical Deformation

To gain deeper insight into the molecular-level events occurring during deformation, researchers employ energy decomposition analysis, often through molecular dynamics simulations. This technique separates the total internal energy of the system into its constituent parts, such as bond stretching energy, angle bending energy, dihedral angle (torsional) energy, and non-bonded energies (e.g., van der Waals and electrostatic interactions).

Studies on ethylene/1-octene copolymers reveal that non-bonded interactions are the primary drivers of conformational changes during crystallization and stretching. rsc.org During uniaxial tensile deformation, the most significant energy changes occur in the van der Waals and dihedral angle energies. nih.govmdpi.com

Copolymers with a higher content of hexyl branches exhibit greater changes in van der Waals energy upon deformation. nih.govmdpi.com This is attributed to the increased disruption of the polymer chain packing by the branches. Furthermore, as the material enters the strain hardening region, the dihedral angle energy decreases as the polymer chains align. In copolymers with higher branch content, this reduction in dihedral energy is more gradual. This indicates that the presence of branches hinders the transition of dihedral angles from a coiled gauche state to a more extended trans conformation under strain. nih.govmdpi.com

Table 2: Energy Component Changes During Uniaxial Deformation of Ethylene/1-Octene Copolymers

| Energy Component | Change During Deformation | Influence of Increased Branch Content | Reference |

|---|---|---|---|

| van der Waals Energy | Significant change | Greater change observed | nih.govmdpi.com |

| Dihedral Angle Energy | Decreases in strain hardening region | More gradual decrease; transition from gauche to trans conformation is slowed | nih.govmdpi.com |

| Bond & Angle Energy | Relatively minor changes | Minimal impact | rsc.org |

Impact of Branching Content on Chain Entanglement and Orientation

The rheological and mechanical properties of polymers are profoundly influenced by the degree of chain entanglement. In ethylene/1-octene copolymers, the presence of hexyl branches significantly affects how the polymer chains interact and entangle. Compared to linear polyethylene, ethylene/1-octene copolymers demonstrate higher chain entanglement parameters, and these parameters increase as the branch content rises. nih.govmdpi.com This increased entanglement contributes to the elastomeric properties of the material. While the introduction of branches improves processability, a very high chain entanglement density, as seen in some ultrahigh-molecular-weight polyethylenes, can make processing difficult. nih.gov

During uniaxial stretching, polymer chains tend to align themselves in the direction of the applied force, a phenomenon known as chain orientation. This orientation is a key factor in the strain hardening behavior of the material. In ethylene/1-octene copolymers, the degree of chain orientation increases with strain. However, the extent of this orientation is moderated by the branching content. An increase in the number of hexyl branches leads to a less pronounced increase in chain orientation along the loading direction. nih.govmdpi.com The branches act as obstacles, hindering the chains from easily aligning and sliding past one another, which is consistent with the observed increase in entanglement.

Table 3: Influence of Branching on Entanglement and Orientation

| Parameter | Effect of Increasing Branch Content | Underlying Mechanism | Reference |

|---|---|---|---|

| Chain Entanglement | Increases | Branches disrupt chain packing and increase interchain interactions, leading to more topological constraints. | nih.govmdpi.com |

| Chain Orientation (under tensile load) | Less pronounced increase | Branches act as physical hindrances, restricting the alignment and extension of polymer backbones in the direction of the load. | nih.govmdpi.com |

Mechanistic Research on Degradation and Stability of Ethylene/1 Octene Copolymers

Studies on Thermal Degradation Mechanisms of Ethylene (B1197577)/1-Octene (B94956) Copolymers

The thermal degradation of ethylene/1-octene copolymers is primarily governed by a random scission mechanism, often exhibiting autocatalytic behavior where initial degradation products can accelerate further breakdown uchile.cl. This process involves the formation of alkyl and peroxyl radicals, which then cleave the polymer backbone into fragments of lower molecular weight, thereby compromising the material's mechanical properties uchile.cl.

Research indicates that the thermal stability is significantly influenced by the copolymer's structural characteristics, particularly the type and content of the comonomer. An increased comonomer content, such as 1-octene, generally decreases the thermal stability of polyethylene (B3416737) aip.org. Longer side groups and a higher concentration of comonomers are found to be more favorable for thermal degradation aip.org. Specifically, the presence of hexyl branches in ethylene/1-octene copolymers affects their thermal behavior, with fractions containing less hexyl branching exhibiting higher maximum degradation temperatures (Tmax) for both pre-degradation and main degradation stages ippi.ac.ir. The degradation process can involve C–C homolytic chain scission, and longer branch lengths, up to four carbons, can increasingly favor chain breakage icp.ac.ru.

Research on Radiation-Induced Degradation and Crosslinking Mechanisms

Exposure to ionizing radiation, such as electron beams and gamma rays, can induce significant changes in the molecular structure of ethylene/1-octene copolymers, leading to either crosslinking or chain scission, or a combination of both.

Electron Beam and Gamma-Ray Irradiation Effects

Both electron beam (EB) and gamma-ray irradiation are known to generate free radicals within the polymer matrix. These radicals can initiate various reactions, predominantly crosslinking, which forms a three-dimensional network structure, thereby enhancing properties like heat resistance and mechanical strength indexcopernicus.commdpi.commdpi.com. In non-oxidative environments, crosslinking often prevails, leading to improved thermal and chemical resistance mdpi.com. However, the presence of oxygen during irradiation can accelerate oxidative degradation, promoting chain scission and a loss of structural integrity mdpi.com. For ethylene-octene copolymers, radiation-induced crosslinking is generally observed to be more effective in enhancing properties, with crosslinking of the EOC phase improving mechanical properties without affecting crystallinity allenpress.com. At higher radiation doses, chain scission can become more prominent in both EOC and polydimethyl siloxane (PDMS) phases, negatively impacting physicomechanical properties allenpress.com. Gamma irradiation studies on metallocenic polyethylene and ethylene-1-hexene copolymers suggest that crosslinking reactions typically predominate over scission, even in copolymers with higher tertiary carbon content uchile.cl.

Analysis of Crosslinking-to-Scission Ratios (G-values)